Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate
Brand Name: Vulcanchem
CAS No.: 856925-73-0
VCID: VC20762657
InChI: InChI=1S/C19H20N2O2/c1-14-10-11-17(16(13-14)19(22)23-2)20-18-9-6-12-21(18)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3
SMILES: CC1=CC(=C(C=C1)N=C2CCCN2C3=CC=CC=C3)C(=O)OC
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol

Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate

CAS No.: 856925-73-0

Cat. No.: VC20762657

Molecular Formula: C19H20N2O2

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate - 856925-73-0

CAS No. 856925-73-0
Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
IUPAC Name methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate
Standard InChI InChI=1S/C19H20N2O2/c1-14-10-11-17(16(13-14)19(22)23-2)20-18-9-6-12-21(18)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3
Standard InChI Key UULHQJGYMNTWJE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N=C2CCCN2C3=CC=CC=C3)C(=O)OC
Canonical SMILES CC1=CC(=C(C=C1)N=C2CCCN2C3=CC=CC=C3)C(=O)OC

Chemical Structure and Properties

Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate is identified by the CAS number 856925-73-0 and possesses a molecular formula of C19H20N2O2 with a molecular weight of 308.4 g/mol. The IUPAC name for this compound is methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate. The compound's structure features a benzoate ester group connected to an aromatic ring with a methyl substituent and an amino linkage to a phenylpyrrolidene system.

Physical and Chemical Properties

The physical and chemical properties of Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate are fundamental to understanding its behavior in various chemical environments and biological systems. Below is a comprehensive table of the compound's key properties:

PropertyValue
CAS Number856925-73-0
Molecular FormulaC19H20N2O2
Molecular Weight308.4 g/mol
IUPAC Namemethyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate
AppearanceNot specified in available data
SolubilityNot specified in available data
StabilityRequires specific storage conditions for research use

Structural Features

The structural features of Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate contribute significantly to its chemical reactivity and biological interactions. The compound contains:

  • A methyl ester group connected to a benzoic acid moiety

  • A methyl substituent on the benzene ring at the 5-position

  • An amino linkage at the 2-position of the benzene ring

  • A phenylpyrrolidene system attached to the amino group

These structural elements collectively create a compound with multiple functional groups that can participate in various chemical transformations and biological interactions, making it valuable for synthetic applications and pharmacological studies.

Synthesis Methodology

The synthesis of Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate involves multiple reaction steps and requires careful control of reaction conditions to ensure high yield and purity of the final product.

General Synthetic Approach

The synthesis typically begins with appropriate precursors that are reacted under controlled conditions. While the specific synthetic route can vary depending on the desired functionalization, a general approach might involve:

  • Preparation of a substituted benzoate ester from the corresponding benzoic acid

  • Introduction of the amino functionality at the ortho position

  • Reaction with a phenylpyrrolidene derivative to form the target compound

  • Purification steps including crystallization or chromatography

The specific reaction parameters, including temperature, solvent choice, catalyst systems, and reaction time, must be carefully optimized to maximize yield and minimize the formation of unwanted byproducts.

Alternative Synthetic Routes

The literature suggests that the synthesis of Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate may be approached through multiple synthetic pathways, each with its advantages and challenges. These alternative routes may employ different starting materials or reaction conditions to achieve the desired structural features and functional group arrangements.

Applications in Research and Industry

Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate has found significant applications in various research fields and industrial processes due to its unique structural features and chemical properties.

Role as a Synthetic Intermediate

The compound serves primarily as a synthetic intermediate in organic synthesis. Its structural complexity and functional group arrangement make it a valuable building block for the creation of more complex molecules. The presence of multiple reactive sites allows for selective modifications, enabling the synthesis of diverse chemical libraries for structure-activity relationship studies.

Applications in Chemical Research

In the field of chemical research, Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate has been utilized for:

  • Development of novel synthetic methodologies

  • Investigation of reaction mechanisms

  • Creation of structurally diverse compound libraries

  • Exploration of chemical transformations involving amino-ester functionalities

The compound's structural features allow researchers to explore various chemical transformations and create derivatives with potentially enhanced properties or activities.

Comparative Analysis with Related Compounds

A comparative analysis of Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate with structurally similar compounds provides valuable insights into structure-function relationships and potential applications.

Structural Analogues

Several compounds share structural similarities with Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate, including:

  • Methyl 2-(Phenylamino)benzoate (CAS: 35708-19-1), which lacks the pyrrolidene ring but contains the core methyl benzoate structure with a phenylamino group

  • 5-Methyl-1-phenylpyrrolidin-2-one (CAS: 6724-71-6), which contains the phenylpyrrolidine core but lacks the benzoate moiety

Current Research Trends and Future Directions

Research on Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate continues to evolve, with several promising avenues for future investigation.

Emerging Research Areas

Current research trends involving Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate and related compounds include:

  • Development of novel synthetic methodologies for more efficient preparation

  • Exploration of structure-activity relationships to optimize biological activities

  • Investigation of potential applications in drug development

  • Creation of derivative libraries for high-throughput screening

Future Research Opportunities

Future research on Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate might focus on:

  • Detailed characterization of its physicochemical properties, including solubility parameters, stability profiles, and crystalline structures

  • Comprehensive evaluation of biological activities across diverse assay systems

  • Exploration of potential therapeutic applications based on observed biological activities

  • Development of optimized synthetic routes for large-scale production

  • Investigation of structure-property relationships to guide the design of improved derivatives

These research directions could significantly expand our understanding of this compound and enhance its utility in various applications.

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